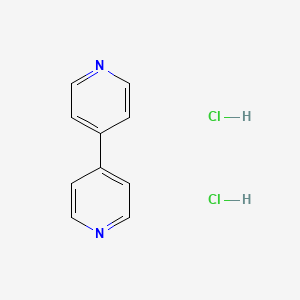

4,4'-Bipyridinium dichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyridin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGAQPUIDMGOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

553-26-4 (Parent) | |

| Record name | 4,4'-Bipyridinium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00950617 | |

| Record name | 4,4'-Bipyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Dipyridyl dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27926-72-3 | |

| Record name | 4,4'-Bipyridinium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bipyridinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 4,4'-Bipyridinium Dichloride: A Technical Guide to its Cellular Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bipyridinium dichloride, commonly known as paraquat, is a fast-acting, non-selective contact herbicide with profound toxicological implications for humans and animals.[1][2] Its mechanism of action is a classic example of redox cycling-induced oxidative stress, leading to widespread cellular damage and organ failure.[3][4] This technical guide provides an in-depth exploration of the core molecular and cellular events that underpin paraquat's toxicity, offering insights for researchers in toxicology, drug development, and related scientific fields.

Introduction to this compound (Paraquat)

Paraquat is a quaternary ammonium compound widely used in agriculture for weed and grass control.[2][5] Despite its efficacy as a herbicide, its high acute toxicity to humans has led to its ban or restriction in many countries.[1][2] Ingestion, inhalation, or even prolonged skin contact can lead to severe poisoning, with the lungs, kidneys, and liver being the primary target organs.[2][6][7] The lethality of paraquat is attributed to its ability to amplify the production of superoxide anions, particularly within the alveolar epithelial cells of the lungs, which selectively accumulate the compound.[1]

The Central Engine of Toxicity: Redox Cycling

The cornerstone of paraquat's mechanism of action is its ability to undergo continuous redox cycling within the cell.[4][8] This process involves the univalent reduction of the paraquat dication (PQ²⁺) to its radical cation (PQ•⁺), followed by its immediate re-oxidation by molecular oxygen (O₂).

This futile cycle is primarily catalyzed by NADPH-cytochrome P450 reductase, an enzyme found in the endoplasmic reticulum.[3][9][10] Other enzymes, such as nitric oxide synthase, can also contribute to this process.[11][12] The relentless nature of this cycle has two immediate and critical consequences for the cell:

-

Massive Production of Reactive Oxygen Species (ROS): The reaction of the paraquat radical with oxygen generates a continuous stream of superoxide radicals (O₂•⁻).[3][13] These radicals are then converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and the extremely damaging hydroxyl radical (•OH).[14]

-

Depletion of Cellular Reducing Equivalents: The constant reduction of paraquat consumes significant amounts of NADPH, a crucial cellular reductant.[3][4] The depletion of NADPH impairs the cell's antioxidant defense systems, such as the glutathione system, which relies on NADPH to regenerate its reduced, protective form.[3]

The Cascade of Cellular Damage: Oxidative Stress and its Aftermath

The overwhelming production of ROS and the concurrent depletion of antioxidant defenses trigger a state of severe oxidative stress.[4][5] This imbalance leads to a cascade of damaging events at the cellular and subcellular levels:

-

Lipid Peroxidation: ROS, particularly the hydroxyl radical, attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation.[3][4] This process compromises the integrity and function of the plasma membrane and organellar membranes, leading to increased permeability and eventual cell lysis.[15]

-

Mitochondrial Dysfunction: Mitochondria are both a source and a target of paraquat-induced ROS.[16][17] Paraquat can accept electrons from the mitochondrial electron transport chain, particularly complex I and III, further fueling ROS production within the mitochondria.[13][16] This disrupts mitochondrial function, leading to a decrease in ATP synthesis, mitochondrial membrane depolarization, and the release of pro-apoptotic factors like cytochrome c.[18][19]

-

DNA and Protein Damage: ROS can directly damage DNA, causing strand breaks and base modifications, which can lead to mutations and impaired cellular function.[7][20] Proteins are also susceptible to oxidative damage, resulting in altered enzyme activity and protein aggregation.

-

Induction of Cell Death Pathways: The culmination of cellular damage activates programmed cell death pathways. Both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) have been observed following paraquat exposure.[1][14][21] The release of cytochrome c from damaged mitochondria is a key trigger for the intrinsic apoptotic pathway, leading to the activation of caspases and the systematic dismantling of the cell.[22]

Organ-Specific Toxicity and Neurodegenerative Links

While paraquat's mechanism of action is systemic, certain organs exhibit heightened vulnerability. The lungs actively accumulate paraquat, leading to severe pneumonitis and pulmonary fibrosis, which is often the ultimate cause of death in paraquat poisoning.[6][23] The kidneys and liver also sustain significant damage due to their roles in detoxification and excretion.[7]

Of growing concern is the link between chronic paraquat exposure and an increased risk of developing Parkinson's disease.[1][24][25] Research suggests that paraquat-induced oxidative stress and mitochondrial dysfunction in dopaminergic neurons of the substantia nigra contribute to the neurodegeneration characteristic of this disease.[24][26][27]

Experimental Methodologies for Studying Paraquat's Mechanism of Action

A variety of in vitro and in vivo models are employed to investigate the toxicological effects of paraquat.

In Vitro Assays

-

Cell Viability Assays: MTT or LDH release assays are used to quantify paraquat-induced cytotoxicity in cell lines such as human neuroblastoma SH-SY5Y cells or macrophage-like RAW264.7 cells.[14][28]

-

Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA) are used to measure intracellular ROS production.[18]

-

Assessment of Mitochondrial Function: Mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or rhodamine 123.[18] Oxygen consumption rates, indicative of electron transport chain activity, can be measured using high-resolution respirometry.

-

Apoptosis and Necrosis Detection: Annexin V/propidium iodide staining followed by flow cytometry is a standard method to differentiate between apoptotic and necrotic cells.[22] Western blotting for caspase activation (e.g., cleaved caspase-3) provides further evidence of apoptosis.[22]

-

Lipid Peroxidation Assays: The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure malondialdehyde, a byproduct of lipid peroxidation.[15]

In Vivo Models

-

Animal Models: Rodent models (mice and rats) are frequently used to study the systemic effects of paraquat poisoning.[29][30][31] These models allow for the investigation of organ-specific damage, toxicokinetics, and the efficacy of potential therapeutic interventions.

-

Histopathological Analysis: Examination of tissue sections from target organs (e.g., lung, kidney, brain) provides crucial information on the extent of cellular damage, inflammation, and fibrosis.

-

Biochemical Markers of Organ Damage: Blood and urine analysis for markers of liver (e.g., ALT, AST) and kidney (e.g., creatinine, BUN) function are used to assess organ damage in vivo.

Conclusion

The mechanism of action of this compound is a potent and well-characterized example of toxicity driven by redox cycling and subsequent oxidative stress. Its ability to generate a massive and sustained flux of reactive oxygen species leads to a catastrophic cascade of cellular damage, culminating in cell death and organ failure. A thorough understanding of these intricate molecular and cellular events is paramount for the development of effective therapeutic strategies for paraquat poisoning and for informing risk assessment and regulatory policies concerning this highly toxic herbicide. The link to neurodegenerative diseases like Parkinson's further underscores the importance of continued research into the long-term consequences of exposure to paraquat and similar redox-active compounds.

References

- 1. Paraquat - Wikipedia [en.wikipedia.org]

- 2. Paraquat | Chemical Emergencies | CDC [cdc.gov]

- 3. Medical management of paraquat ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. litfl.com [litfl.com]

- 7. Paraquat induced oxidative stress, DNA damage, and cytotoxicity in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Effect of acute paraquat poisoning on CYP450 isoforms activity in rats by cocktail method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redox cycling of the herbicide paraquat in microglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Necrosis in human neuronal cells exposed to paraquat [jstage.jst.go.jp]

- 15. Paraquat toxicity: proposed mechanism of action involving lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mitochondria Are a Major Source of Paraquat-induced Reactive Oxygen Species Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Paraquat induces oxidative stress and neuronal cell death; neuroprotection by water-soluble Coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Paraquat and Oxidative Stress: Effects on Cells and Non-Target Organisms • Drugwatcher.org [drugwatcher.org]

- 21. Paraquat induces apoptosis, programmed necrosis, and immune dysfunction in CIK cells via the PTEN/PI3K/AKT axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Paraquat Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antioxidant Treatment Against Paraquat Toxicity: Is It Effective? • Drugwatcher.org [drugwatcher.org]

- 24. jsberrylaw.com [jsberrylaw.com]

- 25. fightparkinsons.org.au [fightparkinsons.org.au]

- 26. Paraquat (herbicide) as a cause of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cellular and Molecular Events Leading to Paraquat-Induced Apoptosis: Mechanistic Insights into Parkinson's Disease Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Toxicokinetics and toxicodynamics of paraquat accumulation in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Toxicokinetics and toxicodynamics of paraquat accumulation in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Prolonged Toxicokinetics and Toxicodynamics of Paraquat in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,1'-dimethyl-4,4'-bipyridinium dichloride (Paraquat Dichloride)

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1'-dimethyl-4,4'-bipyridinium dichloride, commonly known as paraquat dichloride. Paraquat is a widely used, non-selective contact herbicide, and its synthesis is a subject of significant interest in the fields of agrochemistry and industrial chemistry.[1][2][3][4] This document details the primary synthetic pathways, including the critical steps of 4,4'-bipyridine formation and subsequent quaternization. Mechanistic insights, detailed experimental protocols, purification techniques, and crucial safety considerations are discussed to provide a thorough understanding for researchers and chemical development professionals.

Introduction: The Significance of Paraquat Dichloride

First synthesized in 1882 and later identified for its herbicidal properties in 1955 by Imperial Chemical Industries (ICI), 1,1'-dimethyl-4,4'-bipyridinium dichloride (also known as methyl viologen) is a quaternary ammonium salt that has become one of the most utilized herbicides globally.[3][5][6] Its rapid, non-selective action on green plant tissue makes it a valuable tool in modern agriculture for weed control and crop desiccation prior to harvest.[4][7][8][9] The molecule's biological activity stems from its ability to undergo redox cycling, leading to the generation of reactive oxygen species that cause rapid cell death in plants.[10]

The core structure is a 4,4'-bipyridine with methyl groups attached to each nitrogen atom.[11] This dicationic salt, typically formulated as a dichloride, is highly soluble in water.[4][12][13]

| Compound Identification | |

| IUPAC Name | 1,1′-Dimethyl-4,4′-bipyridinium dichloride[3] |

| Synonyms | Paraquat dichloride, Methyl viologen dichloride[3][12][14] |

| CAS Number | 1910-42-5[3][12][14] |

| Molecular Formula | C₁₂H₁₄Cl₂N₂[2][12][15] |

| Molecular Weight | 257.16 g/mol [2][15] |

| Appearance | Off-white to white crystalline solid[2][7] |

Core Synthesis Pathway: A Two-Stage Approach

The industrial synthesis of paraquat dichloride is predominantly a two-stage process. The first stage involves the synthesis of the key intermediate, 4,4'-bipyridine, from pyridine. The second stage is the quaternization of this intermediate to yield the final product.

Stage 1: Synthesis of 4,4'-Bipyridine via Pyridine Dimerization

The critical step in paraquat synthesis is the formation of the 4,4'-bipyridine backbone. While several methods exist, the most common industrial approach involves the reductive coupling of pyridine.[1][16]

Mechanism: The Role of Sodium in Liquid Ammonia

The classic and widely employed method for dimerizing pyridine is the use of sodium metal dissolved in liquid ammonia.[1][3][16] This reaction, a variation of a Wurtz-type coupling, leverages the powerful reducing properties of solvated electrons generated when sodium dissolves in liquid ammonia.[17][18][19][20][21]

-

Formation of Solvated Electrons: Sodium metal donates an electron, which becomes solvated by the ammonia molecules, creating a characteristic deep blue solution.[20][21]

-

Radical Anion Formation: The solvated electron attacks the pyridine ring, forming a pyridine radical anion.

-

Dimerization: Two pyridine radical anions couple to form a dihydro-bipyridine dianion.

-

Oxidation/Aromatization: Subsequent oxidation leads to the formation of the stable, aromatic 4,4'-bipyridine.

Alternative Dimerization Methods: While the sodium/ammonia method is prevalent, other transition-metal-catalyzed homo-coupling reactions, such as those using palladium or nickel catalysts, have been explored for the synthesis of bipyridine derivatives.[18][22] However, for industrial-scale production of 4,4'-bipyridine for paraquat, the sodium-based process has historically been favored due to cost and efficiency.

Stage 2: Quaternization of 4,4'-Bipyridine

The second stage involves the N-alkylation of both nitrogen atoms of the 4,4'-bipyridine ring. This is a standard nucleophilic substitution reaction where the nitrogen atoms act as nucleophiles.

Methylating Agents and Reaction Conditions:

The most common methylating agent for industrial production is methyl chloride (chloromethane).[1][3][11] The reaction is typically carried out under pressure in a suitable solvent.[7] Other methylating agents like methyl iodide or dimethyl sulfate can also be used to produce the corresponding diiodide or dimethylsulfate salts.[1][11][16]

The reaction proceeds as follows: 4,4'-bipyridine + 2 CH₃Cl → 1,1'-dimethyl-4,4'-bipyridinium dichloride

This bimolecular nucleophilic substitution (SN2) reaction quaternizes the nitrogen atoms, resulting in the dicationic paraquat molecule.

Detailed Experimental Protocols

Disclaimer: The following protocols are illustrative and synthesized from publicly available literature. They must be adapted and optimized for specific laboratory or industrial conditions. Extreme caution must be exercised due to the hazardous nature of the reagents and final product.

Protocol 1: Synthesis of 4,4'-Bipyridine

-

Apparatus Setup: A three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer is required. The system must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Reaction Initiation: Liquid ammonia is condensed into the flask at -78 °C. Small, clean pieces of sodium metal are then added portion-wise until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[20][21]

-

Pyridine Addition: Dry pyridine is slowly added to the sodium-ammonia solution. The reaction is stirred for several hours at low temperature.

-

Quenching and Oxidation: The reaction is carefully quenched, and an oxidizing agent is introduced to facilitate the aromatization to 4,4'-bipyridine.

-

Work-up and Isolation: The ammonia is allowed to evaporate. The remaining residue is treated with water and extracted with an organic solvent (e.g., diethyl ether or chloroform). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude 4,4'-bipyridine.

Protocol 2: Synthesis of 1,1'-dimethyl-4,4'-bipyridinium dichloride

-

Reactor Preparation: A pressure reactor is charged with the synthesized 4,4'-bipyridine and a suitable solvent, such as water or methanol.[11]

-

Methylation: The reactor is sealed, and methyl chloride is introduced under pressure. The reaction mixture is heated and stirred. The temperature and pressure must be carefully controlled to ensure complete quaternization while minimizing side reactions.

-

Product Isolation: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The product, paraquat dichloride, often precipitates from the solution upon cooling.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to obtain the final off-white crystalline solid.[7]

| Parameter | Stage 1: Dimerization | Stage 2: Quaternization |

| Key Reagents | Pyridine, Sodium, Liquid Ammonia[1][3] | 4,4'-Bipyridine, Methyl Chloride[3][11] |

| Solvent | Liquid Ammonia[1] | Water, Methanol[11][23] |

| Temperature | -33 °C to -78 °C[20] | Elevated (e.g., 80°C)[23] |

| Pressure | Atmospheric | Elevated[7] |

| Key Intermediate | Pyridine Radical Anion | N/A |

Purification and Characterization

Purification: Purification of the final product is crucial to remove any unreacted starting materials or by-products. Recrystallization is a common and effective method. For analytical purposes, techniques like solid-phase extraction (SPE) using weak cation exchange cartridges can be employed to purify paraquat from complex matrices due to its cationic nature.[24]

Analytical Characterization: The identity and purity of the synthesized 1,1'-dimethyl-4,4'-bipyridinium dichloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic peaks for the bipyridyl and methyl protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the dication (C₁₂H₁₄N₂²⁺).

-

Melting Point: The melting point of pure paraquat dichloride is reported to be around 175-180°C, with decomposition occurring at higher temperatures.[12][13][14]

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and quantify the product, often coupled with UV or MS detection.[25]

Safety and Handling: A Critical Directive

Paraquat is extremely toxic to humans and animals. [1][8] Ingestion of even small amounts can be fatal, and there is no specific antidote.[8][9][26] Dermal and eye contact can cause severe injuries.[9][27] Therefore, the synthesis and handling of paraquat and its precursors must be conducted with the highest level of safety precautions.

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemically resistant gloves, a lab coat, and chemical splash goggles.[28]

-

Ventilation: All procedures must be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[28]

-

Handling: Avoid generating dust or aerosols.[28] Never transfer paraquat to beverage or food containers.[9]

-

Waste Disposal: All waste materials, including residual chemicals and contaminated labware, must be disposed of as hazardous waste according to institutional and governmental regulations.[28]

-

Emergency Procedures: Be familiar with the Safety Data Sheet (SDS) and have appropriate emergency procedures in place for spills or exposures.

Conclusion

The synthesis of 1,1'-dimethyl-4,4'-bipyridinium dichloride is a well-established industrial process rooted in fundamental principles of organic chemistry. The two-stage approach, involving the reductive dimerization of pyridine followed by quaternization, remains the most viable route. This guide has provided a detailed overview of the synthesis, including mechanistic considerations, practical protocols, and essential safety measures. A thorough understanding of the chemistry and a rigorous adherence to safety protocols are paramount for any professional working with this highly toxic yet agriculturally significant compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,1'-Dimethyl-4,4'-bipyridinium Dichloride | CymitQuimica [cymitquimica.com]

- 3. Paraquat - Wikipedia [en.wikipedia.org]

- 4. Paraquat Fact Sheet [npic.orst.edu]

- 5. Paraquat at 63—the story of a controversial herbicide and its regulations: It is time to put people and public health first when regulating paraquat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paraquat History: An In-depth Look [legalexaminer.com]

- 7. Paraquat dichloride [sitem.herts.ac.uk]

- 8. Paraquat | Chemical Emergencies | CDC [cdc.gov]

- 9. epa.gov [epa.gov]

- 10. Bipyridylium quaternary salts and related compounds. V. Pulse radiolysis studies of the reaction of paraquat radical with oxygen. Implications for the mode of action of bipyridyl herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paraquat | C12H14N2+2 | CID 15939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ICSC 0005 - PARAQUAT DICHLORIDE [chemicalsafety.ilo.org]

- 13. Page loading... [guidechem.com]

- 14. restoredcdc.org [restoredcdc.org]

- 15. 1,1'-Dimethyl-4,4'-bipyridinium dichloride hydrate | 75365-73-0 | FP40644 [biosynth.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 18. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fiveable.me [fiveable.me]

- 20. byjus.com [byjus.com]

- 21. chemedx.org [chemedx.org]

- 22. nbinno.com [nbinno.com]

- 23. CN115490634A - Synthesis process of 1,1-dimethyl-4,4-bipyridine cation - Google Patents [patents.google.com]

- 24. jstage.jst.go.jp [jstage.jst.go.jp]

- 25. Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. thaipan.org [thaipan.org]

- 27. Paraquat (HSG 51, 1991) [inchem.org]

- 28. unthealth.edu [unthealth.edu]

An In-depth Technical Guide to the Photochemical Properties of 4,4'-Bipyridinium Dichloride (Methyl Viologen)

<_>

Abstract

4,4'-Bipyridinium dichloride, commonly known as methyl viologen or paraquat, is a redox-active organic compound with profound significance across agriculture, chemical research, and materials science.[1][2] Its utility is intrinsically linked to its rich and highly reversible redox chemistry, which can be initiated by photochemical stimuli. This guide provides a detailed exploration of the fundamental photochemical properties of this compound (hereafter denoted as MV²⁺). We will delve into its photophysical characteristics, the core mechanisms of photoinduced electron transfer (PET), detailed experimental protocols for characterization, and the implications of these properties in various scientific applications. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile molecule.

Introduction: The Viologen Archetype

This compound (MV²⁺) is a quaternary ammonium compound derived from 4,4'-bipyridine.[3] It belongs to the viologen family, a class of N,N'-disubstituted 4,4'-bipyridinium salts renowned for their intense color changes upon reduction and their utility as electron transfer mediators.[1][4] While its most widespread application is as a fast-acting, non-selective herbicide, its unique electrochemical and photochemical behaviors have made it an invaluable tool in fundamental chemical research.[2][5]

The core of its functionality lies in its ability to accept electrons, forming stable radical species. This process, which can be initiated by light, underpins its role in model systems for solar energy conversion, photoredox catalysis, and electrochromic devices.[6][7] Understanding the photochemical pathways is therefore critical to harnessing its full potential.

Part I: Fundamental Photophysical and Electrochemical Properties

The photochemical behavior of any molecule is dictated by its electronic structure and how it interacts with light. For MV²⁺, the key properties are its electronic absorption, its general lack of emission in its oxidized state, and its highly accessible and reversible reduction potentials.

Electronic Absorption (UV-Vis Spectroscopy)

The ground state dication, MV²⁺, is typically a colorless or pale yellow solid that is highly soluble in water.[8] In solution, it exhibits a strong absorption band in the ultraviolet region, corresponding to a π-π* electronic transition within the bipyridinium system.

| Property | Value | Solvent |

| λmax | ~257-260 nm | Aqueous |

| Molar Absorptivity (ε) | >15,000 M⁻¹cm⁻¹ | Aqueous |

This table summarizes the typical UV absorption characteristics of the MV²⁺ dication in an aqueous solution.

Luminescence Properties

In its stable dicationic (MV²⁺) form, methyl viologen is generally considered non-fluorescent in aqueous solutions. However, studies in specific solvents like acetonitrile have shown that the excited state (MV²⁺*) can exhibit weak fluorescence with a quantum yield of approximately 0.03 and a lifetime of about 1.0 ns.[9] This excited state is a powerful oxidizing agent.[9]

Electrochemical Properties (Redox Behavior)

The defining characteristic of viologens is their ability to undergo two distinct, single-electron reduction steps.[1] These reductions are electrochemically reversible and can be observed clearly using techniques like cyclic voltammetry.

-

First Reduction: The dication (MV²⁺) accepts one electron to form the intensely blue-colored radical cation (MV⁺•). This species is notably stable, especially in the absence of oxygen.[2][10]

-

Second Reduction: The radical cation (MV⁺•) can accept a second electron to form the neutral, typically yellow or reddish-brown, quinoid species (MV⁰).[1]

The redox potentials for these processes are crucial for predicting the feasibility of electron transfer reactions.

| Redox Couple | E°' (Volts vs. NHE) | Key Characteristics |

| MV²⁺ + e⁻ ⇌ MV⁺• | -0.446 V | Highly reversible, pH-independent, forms intense blue radical.[11][12] |

| MV⁺• + e⁻ ⇌ MV⁰ | ~ -0.8 V to -1.1 V | Second reversible reduction. |

This table presents the standard reduction potentials for methyl viologen at 30°C, referenced against the Normal Hydrogen Electrode (NHE).

Part II: Core Photochemical Mechanisms

The primary photochemical event involving MV²⁺ is Photoinduced Electron Transfer (PET) . In this process, an electronically excited molecule (a photosensitizer or the electron donor itself) transfers an electron to the ground-state MV²⁺, which acts as an excellent electron acceptor.[13]

The Photoinduced Electron Transfer (PET) Pathway

The process typically occurs in a solution containing MV²⁺ and a suitable electron donor (D), such as an alcohol, amine, or a photosensitizer.

-

Excitation: A photon of appropriate energy (typically UV light) excites the electron donor, promoting it to an excited state (D*).

-

Electron Transfer: The excited donor (D*) transfers an electron to the MV²⁺ dication.

-

Product Formation: This transfer results in the formation of the donor's radical cation (D⁺•) and the methyl viologen radical cation (MV⁺•).

The overall reaction can be summarized as: D + MV²⁺ + hν → D + MV²⁺ → D⁺• + MV⁺•*

The hallmark of this reaction is the appearance of a deep blue color, which provides a direct visual confirmation of the formation of the MV⁺• radical cation. This radical has characteristic strong absorption bands in the visible region, typically around 396 nm and 605 nm.[10][14]

Caption: Photoinduced Electron Transfer (PET) to MV²⁺.

Factors Influencing Photoreduction

The efficiency and rate of MV²⁺ photoreduction are sensitive to several environmental factors:

-

Electron Donor: The choice of electron donor is critical. The donor must absorb the incident light (or be excited by a sensitizer) and have a sufficiently low oxidation potential in its excited state to reduce MV²⁺. Alcohols (like methanol or isopropanol) and amines (like triethanolamine, TEOA) are commonly used.[15]

-

Solvent: The solvent can influence the stability of the excited states and the resulting radical ions. Ultrafast photoreduction has been observed in methanol, while this process is not evident in solvents like acetonitrile or water without a suitable donor.[9]

-

Presence of Oxygen: Dissolved molecular oxygen is a highly efficient quencher of the MV⁺• radical. Oxygen readily oxidizes the radical cation back to the dicationic form, bleaching the blue color and inhibiting the net accumulation of the reduced species. Therefore, photochemical experiments are typically conducted under deaerated or anaerobic conditions.

-

pH: The redox potential of MV²⁺ itself is pH-independent.[11] However, the nature and reactivity of the electron donor can be pH-dependent, thereby influencing the overall reaction efficiency.

Part III: Experimental Characterization Protocols

Verifying and quantifying the photochemical properties of MV²⁺ requires robust experimental methodologies. The following section details a standard protocol for the steady-state photolysis of MV²⁺.

Protocol: Steady-State Photolysis and Spectroscopic Monitoring

This experiment demonstrates the light-induced formation of the MV⁺• radical cation by monitoring the change in the UV-Vis absorption spectrum over time.

Objective: To generate and spectroscopically observe the methyl viologen radical cation (MV⁺•) via photoinduced electron transfer from an electron donor.

Materials & Reagents:

-

This compound (Methyl viologen dichloride hydrate)

-

Triethanolamine (TEOA) or 2-Propanol (as electron donor)

-

High-purity water or appropriate organic solvent

-

Quartz cuvette with a septum-sealed screw cap

-

UV-Vis Spectrophotometer

-

UV lamp or photoreactor (e.g., with a mercury lamp emitting at >250 nm)

-

Nitrogen or Argon gas source for deoxygenation

Methodology:

-

Sample Preparation: Prepare a stock solution of MV²⁺ (e.g., 1.0 mM) and the electron donor (e.g., 0.1 M TEOA) in the desired solvent.

-

Deoxygenation (Critical Step): Transfer an aliquot of the reaction mixture into the quartz cuvette. Seal the cuvette and purge the solution and headspace with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen. This step is crucial for the stability and accumulation of the photogenerated radical cation.

-

Baseline Spectrum: Record a baseline UV-Vis absorption spectrum (e.g., from 300 nm to 800 nm) of the deoxygenated solution before irradiation.

-

Photolysis: Place the cuvette in the photoreactor and irradiate it with the UV lamp.

-

Spectroscopic Monitoring: At regular intervals (e.g., every 30-60 seconds), briefly stop the irradiation and record a new UV-Vis spectrum.

-

Data Analysis: Observe the growth of new absorption peaks characteristic of the MV⁺• radical cation (~396 nm and ~605 nm). Plot the absorbance at 605 nm as a function of irradiation time to monitor the reaction kinetics.

-

(Optional) Reversibility Check: After significant radical formation, unseal the cuvette and introduce air or bubble oxygen through the solution. Record a final spectrum to observe the disappearance of the MV⁺• absorption bands, confirming its oxidation back to MV²⁺.

References

- 1. Viologen - Wikipedia [en.wikipedia.org]

- 2. Paraquat - Wikipedia [en.wikipedia.org]

- 3. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]

- 4. Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paraquat | C12H14N2+2 | CID 15939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Electrochromism of Methylviologen (Paraquat) [pubs.sciepub.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Methyl Viologen Dichloride | 1910-42-5 [chemicalbook.com]

- 9. nathan.instras.com [nathan.instras.com]

- 10. Resonance Raman spectra and excited state properties of methyl viologen and its radical cation from time-dependent density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. THE VIOLOGEN INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,4'-Bipyridinium dichloride (CAS Number: 1910-42-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bipyridinium dichloride, commonly known as paraquat dichloride, is a quaternary ammonium compound with the chemical formula [(C₆H₇N)₂]Cl₂.[1] It is a widely utilized herbicide, but more importantly for the scientific community, it is a potent tool for inducing oxidative stress in cellular and animal models. Its ability to undergo redox cycling makes it invaluable for studying the mechanisms of cellular damage and the efficacy of potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and applications in a research setting.

Physicochemical Properties

Paraquat dichloride is the salt form of paraquat, a cation with the structure 1,1'-dimethyl-4,4'-bipyridinium ion.[2] It typically appears as a yellow solid with a faint, ammonia-like odor.[2][3] The compound is highly soluble in water but has very low vapor pressure, meaning it is unlikely to become a vapor.[4]

| Property | Value |

| CAS Number | 1910-42-5 |

| Molecular Formula | C₁₂H₁₄Cl₂N₂ |

| Molecular Weight | 257.16 g/mol |

| Melting Point | Decomposes at >300 °C |

| Solubility | Soluble in water |

| Appearance | Yellow solid |

Data sourced from various chemical databases and safety data sheets.[2][3][5]

Synthesis and Formulation

The commercial production of paraquat dichloride involves the quaternization of pyridine with methyl chloride to form methyl viologen. This is followed by an oxidation step and neutralization with hydrochloric acid to yield the dichloride salt.[6] Another common method involves the coupling of pyridine in the presence of sodium in anhydrous ammonia, followed by quaternization of the resulting 4,4'-bipyridyl with an excess of methyl chloride.[7]

For laboratory use, paraquat is often available as a concentrated solution. To reduce the risk of accidental poisoning, commercial formulations frequently include emetics to induce vomiting, stenching agents for a foul smell, and dyes for clear identification.[8]

Mechanism of Action: A Potent Redox Cycler

The primary mechanism underlying the utility of paraquat in research is its ability to undergo redox cycling. This process generates reactive oxygen species (ROS), leading to significant oxidative stress within cells.[1][9]

The paraquat dication (PQ²⁺) accepts an electron from an electron donor, such as NADPH, to form the paraquat radical (PQ⁺•).[1][9] This radical then reacts with molecular oxygen (O₂) to produce a superoxide anion (O₂⁻•), regenerating the paraquat dication in the process.[9] This cycle can repeat, leading to a continuous and substantial production of superoxide radicals.

Caption: The redox cycling of paraquat generates superoxide anions, leading to oxidative stress.

This continuous production of ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[10] The resulting lipid peroxidation disrupts cell membranes, leading to cellular dysfunction and eventual cell death.[11]

Applications in Research

The ability of paraquat to induce oxidative stress makes it a valuable tool in various research areas:

-

Neurodegenerative Diseases: Paraquat exposure has been linked to an increased risk of Parkinson's disease.[1][4] Researchers use paraquat to model Parkinson's-like neurodegeneration in laboratory animals and cell cultures to study disease mechanisms and test potential neuroprotective therapies.[9]

-

Toxicology Studies: It serves as a model compound for studying acute and chronic toxicity, particularly in the lungs, kidneys, and liver, which are primary targets of paraquat poisoning.[11][12][13]

-

Antioxidant Research: Scientists use paraquat to induce a state of oxidative stress to evaluate the efficacy of various antioxidant compounds and to study the cellular antioxidant response pathways.[10][14]

-

Herbicide Resistance Studies: In plant biology, paraquat is used to investigate the mechanisms of herbicide resistance in weeds.[15]

Experimental Protocols

Preparation of Stock Solutions

Caution: Paraquat is highly toxic. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[16][17]

-

Calculate the required mass: Determine the mass of paraquat dichloride needed to prepare a stock solution of the desired concentration (e.g., 1 M).

-

Weighing: Carefully weigh the calculated amount of paraquat dichloride powder.

-

Dissolving: In a chemical fume hood, add the powder to a sterile container and dissolve it in an appropriate solvent, such as sterile water or phosphate-buffered saline (PBS).

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter into a sterile, light-protected container.

-

Storage: Store the stock solution at 4°C, protected from light.

Induction of Oxidative Stress in Cell Culture

This protocol provides a general guideline for inducing oxidative stress in a cell line, such as SH-SY5Y neuroblastoma cells, a common model for studying neurotoxicity.

-

Cell Seeding: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere and grow for 24 hours.

-

Treatment Preparation: Dilute the paraquat stock solution to the desired final concentrations in the cell culture medium. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the paraquat-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Assessment of Oxidative Stress: After incubation, assess oxidative stress using various assays, such as:

-

ROS measurement: Using fluorescent probes like DCFDA.

-

Lipid peroxidation assay: Measuring malondialdehyde (MDA) levels.

-

Antioxidant enzyme activity: Assaying for superoxide dismutase (SOD) and catalase.

-

Cell viability assay: Using methods like MTT or LDH release.[18]

-

Caption: A typical workflow for inducing and assessing oxidative stress in a cell culture model.

Analytical Methods for Detection

Several analytical methods are available for the detection and quantification of paraquat in various matrices, including biological samples and environmental water.

| Analytical Method | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often with UV or mass spectrometry detection.[19][20] | Quantification in plasma, water, and other biological samples.[19][21] |

| Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Rapid screening, but may lack specificity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Requires derivatization of paraquat to make it volatile. |

| Capillary Electrophoresis | Separation based on charge and size in a capillary. | Analysis of paraquat in various sample types. |

This table summarizes common analytical techniques for paraquat detection.[19][20][21]

Toxicology and Safety Considerations

Paraquat is highly toxic to humans and animals.[1] Ingestion, inhalation, or skin contact can lead to severe poisoning and potentially death.[13][22] The primary target organs for paraquat toxicity are the lungs, kidneys, and liver.[12] In the lungs, it can cause acute alveolitis and progressive pulmonary fibrosis, which is often the cause of death in severe poisoning cases.[23][24]

Due to its high toxicity, strict safety precautions are mandatory when handling paraquat.[16] In the United States, it is classified as a "restricted use" pesticide, meaning it can only be handled by licensed applicators.[1][4]

In case of exposure:

-

Ingestion: Seek immediate medical attention. Do not induce vomiting.[25] Treatment may involve the administration of adsorbents like Fuller's earth or activated charcoal.[13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[16]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[26]

Conclusion

This compound is a powerful and versatile tool for researchers studying oxidative stress and its implications in various diseases. Its well-characterized mechanism of action and the availability of established protocols make it a reliable choice for inducing cellular damage in a controlled manner. However, its extreme toxicity necessitates stringent safety protocols to ensure the well-being of laboratory personnel. By understanding its properties and handling it with care, scientists can continue to leverage this compound to advance our understanding of cellular biology and develop novel therapeutic strategies.

References

- 1. Paraquat - Wikipedia [en.wikipedia.org]

- 2. restoredcdc.org [restoredcdc.org]

- 3. 1910-42-5 | CAS DataBase [m.chemicalbook.com]

- 4. Paraquat Fact Sheet [npic.orst.edu]

- 5. Paraquat dichloride CAS#: 1910-42-5 [amp.chemicalbook.com]

- 6. Paraquat dichloride [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. thaipan.org [thaipan.org]

- 9. researchgate.net [researchgate.net]

- 10. Paraquat toxicity: proposed mechanism of action involving lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. litfl.com [litfl.com]

- 12. epa.gov [epa.gov]

- 13. Paraquat | Chemical Emergencies | CDC [cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. adama.com [adama.com]

- 18. Paraquat induced oxidative stress, DNA damage, and cytotoxicity in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A simple and rapid method for detection of paraquat in human plasma by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. agilent.com [agilent.com]

- 22. my.clevelandclinic.org [my.clevelandclinic.org]

- 23. litfl.com [litfl.com]

- 24. Paraquat: The Poison Potion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. agilent.com [agilent.com]

An In-depth Technical Guide to the Electron Transfer Mechanism of Methyl Viologen

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction

Methyl viologen (MV), systematically named 1,1′-dimethyl-4,4′-bipyridinium dichloride and widely known as the herbicide paraquat, is a redox-active organic compound that has garnered significant attention across diverse scientific disciplines.[1][2] Its utility stems from its remarkable ability to accept and donate electrons, a property that makes it an invaluable tool as a redox indicator, an electron relay in catalytic systems, and, notoriously, a potent herbicide.[3][4] The core of these functions lies in its highly efficient and reversible electron transfer (ET) mechanism.

This guide provides a comprehensive exploration of the fundamental principles governing the electron transfer dynamics of methyl viologen. We will delve into its intrinsic redox properties, the theoretical underpinnings of its reactivity, the experimental techniques used for its characterization, and the practical applications that these mechanisms enable. This document is designed to serve as a foundational resource for professionals leveraging or studying electron transfer processes.

Fundamental Redox Properties of Methyl Viologen

The electron transfer capability of methyl viologen is defined by its ability to exist in three distinct and thermodynamically stable oxidation states: the dication (MV²⁺), the radical cation (MV•⁺), and the neutral species (MV⁰).[3][4][5] The transitions between these states occur via two sequential, single-electron reduction steps.

MV²⁺ + e⁻ ⇌ MV•⁺ (First Reduction) MV•⁺ + e⁻ ⇌ MV⁰ (Second Reduction)

The initial dicationic form (MV²⁺) is colorless.[6] Upon accepting a single electron, it forms the intensely colored blue-violet radical cation (MV•⁺).[6][7] This dramatic and reversible color change is a hallmark of viologen chemistry and is the basis for its use in redox titrations and electrochromic devices.[8][9] A second electron transfer reduces the radical cation to the neutral, typically yellow-brown, MV⁰ species.[6][10]

The efficiency of these transfers is rooted in the molecule's rigid, planar structure, which undergoes minimal structural reorganization upon reduction. This low reorganization energy is a key factor contributing to the rapid kinetics of the electron transfer, a concept further explored by Marcus Theory.

The tendency of a chemical species to be reduced is quantified by its standard reduction potential (E°), measured in volts (V).[11][12] For methyl viologen, these potentials are critical for predicting its behavior in various chemical environments.

| Redox Couple | Standard Reduction Potential (E°) vs. NHE |

| MV²⁺ / MV•⁺ | -0.446 V |

| MV•⁺ / MV⁰ | ~ -0.85 V to -0.99 V |

| Table 1: Standard reduction potentials of methyl viologen. The first reduction potential is well-established.[13][14] The second reduction potential can vary with conditions and viologen structure.[3] |

The Electron Transfer Mechanism in Detail

Methyl viologen's reactivity is predominantly governed by the principles of outer-sphere electron transfer and its ability to form electron donor-acceptor complexes.

Outer-Sphere Electron Transfer

Outer-sphere electron transfer (OSET) is a class of redox reaction where an electron moves from the donor to the acceptor without the formation or breaking of any chemical bonds.[15][16] The reacting species remain structurally independent, and the electron effectively tunnels through space. This mechanism is characteristic of systems like methyl viologen, where the redox centers are sterically shielded and do not require a bridging ligand to facilitate electron flow.[17][18]

The rate of OSET is elegantly described by Marcus Theory, which identifies two primary factors:

-

Thermodynamic Driving Force (ΔG°): The difference in the redox potentials between the electron donor and acceptor. Generally, a more favorable (more negative) ΔG° leads to a faster reaction rate, up to a certain point.[15]

-

Reorganizational Energy (λ): The energy required to change the geometries of the reactants and the surrounding solvent molecules to accommodate the new charge distribution after the electron has transferred. Methyl viologen's rigid structure results in a very low internal reorganization energy, which is a primary reason for its facile and rapid electron transfer kinetics.[15]

Formation of Electron Donor-Acceptor (EDA) Complexes

In the presence of electron-rich molecules (donors), the electron-deficient MV²⁺ dication can form a non-covalent electron donor-acceptor (EDA) or charge-transfer complex.[19][20][21] This complex exhibits a new absorption band, typically in the visible light region.[7][21]

Upon irradiation with light of an appropriate wavelength, the EDA complex is excited, promoting a single electron transfer (SET) from the donor to the methyl viologen acceptor.[21][22] This generates a radical ion pair. This photochemical pathway is a powerful method for initiating reactions but faces a critical challenge: back electron transfer (BET) . BET is a rapid, energy-wasting process where the electron on the newly formed MV•⁺ returns to the donor radical cation, regenerating the ground-state reactants and suppressing product formation.[7][23]

Strategies to overcome BET are crucial for synthetic applications. One effective approach is the use of a terminal oxidant, such as molecular oxygen, which rapidly re-oxidizes the MV•⁺ back to MV²⁺, preventing BET and allowing the desired radical chain reaction to proceed.[5][7]

Experimental Characterization of Electron Transfer

A suite of electrochemical and spectroscopic techniques is employed to rigorously characterize the electron transfer properties of methyl viologen.

Electrochemical Methods

Cyclic Voltammetry (CV): This is the cornerstone technique for probing redox behavior. By scanning the potential applied to an electrode and measuring the resulting current, CV reveals the reduction and oxidation potentials of the analyte. For methyl viologen, a typical voltammogram shows two distinct, reversible redox events corresponding to the MV²⁺/MV•⁺ and MV•⁺/MV⁰ couples, confirming the stepwise one-electron transfer mechanism.[24][25]

Spectroelectrochemistry: This powerful hyphenated technique provides a direct link between the electrochemical state of a molecule and its optical properties.[26] An electrochemical cell is placed within a spectrophotometer, allowing for the simultaneous acquisition of spectroscopic data (e.g., UV-Vis spectra) as the potential is varied.[27][28] For methyl viologen, this allows researchers to precisely correlate the appearance of the blue MV•⁺ radical's characteristic absorbance spectrum with the potential applied at the electrode.[7]

Spectroscopic Methods

UV-Vis Spectroscopy: Due to its intense color, the methyl viologen radical cation (MV•⁺) has strong and well-defined absorption peaks in the visible spectrum, primarily around 395 nm and 600-610 nm. This allows for its precise quantification using Beer's Law and is fundamental to monitoring reaction kinetics.

Transient Absorption Spectroscopy: For studying photochemically induced electron transfer, which can occur on ultrafast timescales, transient absorption spectroscopy is indispensable. In a pump-probe experiment, a short laser pulse (pump) excites the sample (e.g., an EDA complex), and a second, delayed pulse (probe) measures the absorption spectrum of the transient species. This technique has been used to observe the formation of MV•⁺ in less than 180 femtoseconds and the subsequent back electron transfer on a picosecond timescale.[23][29]

Applications Driven by Methyl Viologen's Electron Transfer

The unique redox properties of methyl viologen are harnessed in several critical applications.

Electron Relay in Catalysis

Methyl viologen is an exemplary electron relay or mediator. It can efficiently shuttle electrons from a source, such as an electrode (in bioelectrocatalysis) or a photo-excited sensitizer, to a target molecule or catalyst that may not interact efficiently with the primary electron source.[3][4][30] This is particularly valuable in enzymatic reactions, where MV can replace natural cofactors like NADPH/NADH to drive reductive biocatalysis.[3][4][31]

Herbicidal Mode of Action

The toxicity of paraquat arises from a devastatingly efficient redox cycle within plant chloroplasts.[32] In light-exposed plants, MV²⁺ accepts an electron from Photosystem I, a key component of the photosynthetic electron transport chain.[1][32] The resulting MV•⁺ radical then rapidly transfers this electron to molecular oxygen (O₂), producing the highly damaging superoxide radical (O₂•⁻) and regenerating MV²⁺.[1][2][33] This catalytic cycle generates massive amounts of reactive oxygen species (ROS), which destroy cell membranes through lipid peroxidation, leading to rapid cell death and desiccation of the plant tissue.[1][2][34]

Electrochromic Devices

The reversible and distinct color change between the colorless MV²⁺ and the blue MV•⁺ states makes methyl viologen an ideal material for electrochromic applications, such as "smart" windows and anti-glare mirrors.[6][8][9] In these devices, a thin film containing viologen is sandwiched between two electrodes. Applying a small voltage reduces the MV²⁺ to MV•⁺, coloring the device. Reversing the voltage oxidizes it back to the colorless state, making it transparent again.[9][35]

Experimental Protocols

Protocol 1: Cyclic Voltammetry of Methyl Viologen

Objective: To determine the redox potentials of the MV²⁺/MV•⁺ and MV•⁺/MV⁰ couples.

-

Preparation:

-

Prepare a 1 mM solution of methyl viologen dichloride in a 0.1 M aqueous solution of a supporting electrolyte (e.g., KCl or LiCl).[36]

-

Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[10][36]

-

Add 5-10 mL of the methyl viologen solution to the cell.

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon gas for 15-20 minutes. Maintain a gas blanket over the solution during the experiment.[10][36]

-

-

Execution:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan from approximately +0.2 V to -1.2 V vs. Ag/AgCl.

-

Set the initial scan rate to 100 mV/s.

-

Initiate the scan and record the voltammogram.

-

Perform scans at various rates (e.g., 20, 50, 200, 400 mV/s) to investigate the kinetics.[36]

-

-

Analysis:

-

Identify the two pairs of cathodic (reduction) and anodic (oxidation) peaks.

-

The formal potential (E°') for each redox couple is calculated as the midpoint between the cathodic peak potential (Epc) and the anodic peak potential (Epa).

-

A peak separation (ΔEp = |Epa - Epc|) close to 59/n mV (where n=1 for a one-electron process) and a peak current ratio (ipa/ipc) near 1 indicate a reversible process.

-

Protocol 2: Spectroelectrochemical Analysis of MV²⁺ Reduction

Objective: To visually and spectroscopically observe the formation of MV•⁺ as a function of applied potential.

-

Setup:

-

Use a dedicated spectroelectrochemical cell with an optically transparent electrode (e.g., an indium tin oxide (ITO) coated glass slide or a honeycomb electrode) and appropriate ports for reference and counter electrodes.[27][28]

-

Assemble the cell within the sample compartment of a UV-Vis spectrophotometer, ensuring the light beam passes through the working electrode.[28]

-

Connect the electrodes to a potentiostat and the spectrometer/potentiostat to a controlling computer.[27][28]

-

Fill the cell with the same deoxygenated methyl viologen solution as in Protocol 1.

-

-

Execution:

-

Record a baseline UV-Vis spectrum at a potential where no reaction occurs (e.g., 0.0 V vs. Ag/AgCl).

-

Apply a potential sufficient to reduce MV²⁺ to MV•⁺ (e.g., -0.7 V vs. Ag/AgCl).

-

Record UV-Vis spectra at set time intervals as the blue color of the MV•⁺ radical develops at the electrode surface.

-

Alternatively, perform a slow potential scan (similar to CV) while continuously collecting spectra.[27]

-

-

Analysis:

-

Plot the absorbance at the characteristic wavelengths of MV•⁺ (~605 nm) as a function of applied potential.

-

Observe the direct correlation between the application of a negative potential and the growth of the absorbance peaks, confirming the electrochromic transition.[27]

-

Conclusion

The electron transfer mechanism of methyl viologen is a model system for understanding fundamental redox processes. Its behavior is characterized by two reversible, one-electron transfers, rapid outer-sphere kinetics, and the ability to form photochemically active electron donor-acceptor complexes. These core properties are not only of academic interest but are the direct drivers of its widespread applications, from advanced bioelectrocatalytic systems to its potent herbicidal action and use in electrochromic technologies. A thorough understanding of this mechanism, enabled by the suite of experimental techniques outlined herein, is essential for any scientist or researcher seeking to control or harness electron transfer reactions in chemical and biological systems.

References

- 1. Paraquat - Wikipedia [en.wikipedia.org]

- 2. The Link Between Paraquat and Demyelination: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 4. Re-assessing viologens for modern bio-electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl viologen as a catalytic acceptor for electron donor–acceptor photoinduced cyclization reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05481D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The chemical and electrochemical stimuli viologen substituted phthalocyanine with tunable optical features1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reduction potential - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. THE VIOLOGEN INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Outer sphere electron transfer - Wikipedia [en.wikipedia.org]

- 16. york.ac.uk [york.ac.uk]

- 17. datapdf.com [datapdf.com]

- 18. davuniversity.org [davuniversity.org]

- 19. researchgate.net [researchgate.net]

- 20. Structure and Electronic Spectra of Purine-Methyl Viologen Charge Transfer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. Methyl viologen as a catalytic acceptor for electron donor–acceptor photoinduced cyclization reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Investigating the voltammetric reduction of methylviologen at gold and carbon based electrode materials. Evidence for a surface bound adsorption mechanism leading to electrode ‘protection’ using multi-walled carbon nanotubes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Investigating the Molybdenum Nitrogenase Mechanistic Cycle Using Spectroelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. youtube.com [youtube.com]

- 29. nathan.instras.com [nathan.instras.com]

- 30. Bioelectrocatalytic methanol production with alcohol dehydrogenase using methylviologen as an electron mediator - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. Paraquat Herbicide: Mechanism of Action • Drugwatcher.org [drugwatcher.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. csun.edu [csun.edu]

A Senior Application Scientist's Guide to In Vitro Toxicological Studies of Paraquat Dichloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Paraquat dichloride (PQ), a widely utilized yet highly toxic herbicide, presents a significant toxicological challenge. Its study in vitro is crucial for understanding mechanisms of cellular injury and for developing potential therapeutic interventions. This guide provides an in-depth technical overview of the core principles and methodologies for assessing paraquat-induced cytotoxicity in cell culture. We move beyond simple protocols to explain the causal logic behind experimental design, focusing on the central role of oxidative stress and mitochondrial dysfunction. This document is structured to empower researchers to design, execute, and interpret robust in vitro studies, ensuring scientific integrity and generating reliable, translatable data.

The Molecular Aggressor: Understanding Paraquat's Mechanism of Action

Paraquat (N,N'-dimethyl-4,4'-bipyridinium dichloride) is not cytotoxic on its own. Its danger lies in its ability to undergo redox cycling within the cell.[1] This process is the foundational concept upon which all subsequent in vitro assays are built.

Causality of Toxicity: Upon entering the cell, paraquat accepts an electron from intracellular reductants, primarily NADPH, forming a paraquat radical (PQ+•).[2] This radical then rapidly reacts with molecular oxygen (O₂) to regenerate the paraquat cation (PQ²⁺) and produce a superoxide anion (O₂⁻•).[2] This futile cycle repeats, consuming cellular reducing equivalents (NADPH) and continuously generating massive amounts of reactive oxygen species (ROS).[3]

This ROS cascade is the primary driver of paraquat's toxicity, initiating a sequence of damaging events:

-

Oxidative Stress: The overwhelming production of ROS saturates the cell's endogenous antioxidant defenses (e.g., superoxide dismutase, catalase), leading to widespread oxidative damage to lipids, proteins, and DNA.[1][4]

-

Mitochondrial Dysfunction: Mitochondria are both a source and a primary target of paraquat-induced ROS.[5] The oxidative onslaught disrupts the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential (MMP), reduced ATP synthesis, and further ROS leakage.[2][6]

-

Apoptotic Cell Death: The combination of cellular damage and mitochondrial distress triggers the intrinsic apoptotic pathway.[7] This involves the release of cytochrome c from the mitochondria into the cytoplasm, which activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.[3][7]

The following diagram illustrates this core toxicological pathway.

References

- 1. Paraquat-mediated cytotoxicity: Significance and symbolism [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by Paraquat in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paraquat toxicity in a mouse embryonic stem cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondria Are a Major Source of Paraquat-induced Reactive Oxygen Species Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paraquat induces oxidative stress and neuronal cell death; neuroprotection by water-soluble Coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paraquat Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of paraquat as a herbicide

An In-depth Technical Guide to the Discovery and History of Paraquat as a Herbicide

Abstract

Paraquat (N,N′-dimethyl-4,4′-bipyridinium dichloride) is a non-selective, fast-acting contact herbicide that has been a cornerstone of global agriculture for over six decades. Its journey from a chemical synthesis in the late 19th century to a widely used agrochemical is a compelling narrative of scientific observation, targeted research, and biochemical elucidation. This guide provides a technical overview of the key milestones in paraquat's history, from its initial synthesis and the discovery of its unique redox properties to the pivotal research at Imperial Chemical Industries (ICI) that unveiled its potent herbicidal activity. We will delve into the biochemical mechanism of action, detailing the process of redox cycling within plant chloroplasts, and outline the experimental methodologies that validated its function. This document is intended for researchers and scientists in the fields of agrochemistry, plant science, and toxicology, offering a comprehensive look at the scientific foundations of one of the world's most significant herbicides.

The Genesis of a Molecule: Early Synthesis and Unveiling Redox Properties

The story of paraquat begins not in a quest for a weedkiller, but in the realm of fundamental organic chemistry. In 1882, Austrian chemist Hugo Weidel and his student M. Russo first synthesized the compound they named N,N'-dimethyl-4,4'-bipyridinium, initially as an iodide salt.[1][2][3][4] For over half a century, this molecule remained a chemical curiosity, its unique biological potential completely unrecognized.

The first hint of its special properties emerged in 1933, when scientists Michaelis and Hill discovered its remarkable reduction-oxidation (redox) characteristics.[2][3][4][5] They observed that the paraquat dication (PQ²⁺) could readily accept an electron to form a stable, intensely colored blue radical cation (PQ•⁺).[5] This property led to its use as a redox indicator, under the name methyl viologen.[1][5] This seemingly niche characteristic—the ability to easily accept and donate an electron—was the very trait that would later define its immense biological activity.

The Jealott's Hill Revelation: From Redox Indicator to Potent Herbicide

The transformative moment for paraquat occurred in the mid-1950s at the Imperial Chemical Industries (ICI) research station at Jealott's Hill in Berkshire, UK, a hub of agrochemical innovation.[1] Scientists, including William R. Boon, were investigating the biological properties of bipyridyl compounds. In 1955, the ICI team discovered the potent, fast-acting herbicidal properties of the bipyridylium family, including paraquat and the related compound diquat.[1][3][6][7]

They observed that upon application, green plant tissue underwent rapid desiccation and necrosis, with visible effects often appearing within hours.[7][8][9] This discovery marked a paradigm shift. Unlike the existing hormone-based herbicides that induced systemic growth disruptions, paraquat acted as a potent, non-selective "chemical hoe," killing a wide spectrum of annual grasses and broad-leaved weeds on contact.[1] A crucial advantage noted early on was its rapid inactivation upon contact with soil clays, which meant crops could be planted almost immediately after weed clearing without fear of root uptake of the herbicide.[1]

| Milestone | Year | Key Scientists/Institution | Significance |

| Initial Synthesis | 1882 | Hugo Weidel & M. Russo | First creation of the 1,1′-dimethyl-4,4′-bipyridinium salt.[1][2][4] |

| Redox Properties Discovered | 1933 | Michaelis & Hill | Identified the molecule as a redox indicator (methyl viologen).[2][3][4] |

| Herbicidal Properties Discovered | 1955 | ICI at Jealott's Hill (W.R. Boon) | Unveiled its potent, fast-acting, non-selective herbicidal activity.[1][6][7] |

| First Commercial Sale | 1962 | Imperial Chemical Industries (ICI) | Marketed under the trade name Gramoxone.[1][3][4] |

| First U.S. Registration | 1964 | - | Paraquat is registered for use in the United States.[6][10] |

Mechanism of Action: A Detailed Biochemical Perspective

The efficacy of paraquat lies in its ability to subvert the primary energy-capturing process in plants: photosynthesis. Its mode of action is a classic example of lethal synthesis, where a foreign compound hijacks a native biological pathway with devastating consequences. Paraquat is classified as a Photosystem I (PSI) electron diverter.[8]

The process unfolds in the chloroplasts and is light-dependent:

-

Uptake and Reduction: As a dication (PQ²⁺), paraquat is readily absorbed by the green parts of plants.[10] Within the chloroplast, it intercepts electrons from the electron transport chain, specifically from the ferredoxin acceptor in Photosystem I.[11] This reduces the paraquat dication to its radical cation form (PQ•⁺).

-

Redox Cycling and ROS Generation: The paraquat radical is unstable in the presence of oxygen. It rapidly donates its newly acquired electron to molecular oxygen (O₂), regenerating the original paraquat dication (PQ²⁺) and forming a highly reactive superoxide anion (O₂⁻•). This allows the regenerated PQ²⁺ to immediately accept another electron from PSI, creating a continuous, catalytic cycle.

-

Oxidative Stress and Cellular Destruction: The massive and uncontrolled production of superoxide anions overwhelms the plant's natural antioxidant defenses. Superoxide is further converted into other more damaging reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH). These ROS initiate a cascade of lipid peroxidation, destroying the integrity of cell membranes.[8][12] This membrane rupture leads to leakage of cellular contents and rapid dehydration of the tissue, resulting in the characteristic wilting and "burning" effect.[7][10][12]

Caption: Biochemical mechanism of paraquat, illustrating the redox cycle that diverts electrons from Photosystem I to generate destructive reactive oxygen species (ROS).

Elucidating Herbicidal Action: Key Experimental Approaches

Validating paraquat's mechanism of action required a series of targeted experiments designed to isolate and measure different aspects of its effect on plant physiology. The causality behind these choices was to systematically prove the light-dependent, photosynthesis-linked, and oxidative-stress-mediated nature of its activity.

Representative Experimental Protocol: Assessing Light-Dependency and Photosynthetic Linkage

-

Plant Material: Prepare uniform sets of a fast-growing weed species (e.g., Lemna minor - duckweed) or leaf discs from a susceptible plant.

-

Treatment Groups:

-

Control (no treatment) in light.

-

Control (no treatment) in dark.

-

Paraquat solution in light.

-

Paraquat solution in dark.

-

Paraquat solution + DCMU (a known photosynthesis inhibitor) in light.

-

-